![molecular formula C10H19Cl2N5O B2939187 4-[(3-Aminopyrrolidin-1-yl)methyl]-1-methylpyrazole-3-carboxamide;dihydrochloride CAS No. 2247107-95-3](/img/structure/B2939187.png)
4-[(3-Aminopyrrolidin-1-yl)methyl]-1-methylpyrazole-3-carboxamide;dihydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “4-[(3-Aminopyrrolidin-1-yl)methyl]-1-methylpyrazole-3-carboxamide;dihydrochloride” is a chemical compound with the CAS Number: 2247107-95-3 . It has a molecular weight of 296.2 . The compound is typically stored at room temperature and is available in powder form .
Molecular Structure Analysis
The InChI Code for this compound is 1S/C10H17N5O.2ClH/c1-14-4-7 (9 (13-14)10 (12)16)5-15-3-2-8 (11)6-15;;/h4,8H,2-3,5-6,11H2,1H3, (H2,12,16);2*1H . This indicates that the compound has a complex structure involving a pyrrolidine ring, which is a five-membered ring with nitrogen as one of the members .Physical And Chemical Properties Analysis
This compound has a molecular weight of 296.2 . It is a powder at room temperature .Aplicaciones Científicas De Investigación
Synthesis and Biological Evaluation
A significant area of research involving compounds similar to 4-[(3-Aminopyrrolidin-1-yl)methyl]-1-methylpyrazole-3-carboxamide; dihydrochloride focuses on the synthesis of novel derivatives and their evaluation for various biological activities. For instance, novel pyrazolopyrimidines derivatives have been synthesized and tested for anticancer and anti-5-lipoxygenase activities. These compounds show promise in cytotoxic assays against cancer cell lines, such as HCT-116 and MCF-7, indicating potential applications in cancer therapy (Rahmouni et al., 2016).
Anticonvulsant Activity
Another avenue of research has explored the anticonvulsant activities of compounds structurally related to 4-[(3-Aminopyrrolidin-1-yl)methyl]-1-methylpyrazole-3-carboxamide; dihydrochloride. Studies have found that certain 3-aminopyrroles exhibit considerable anticonvulsant activity without significant neurotoxicity, highlighting their potential as safer anticonvulsant drugs (Unverferth et al., 1998).
Antibacterial Agents
Research into the antibacterial properties of compounds with a pyrrolidinyl structure has demonstrated significant activity against a range of bacteria. For example, derivatives of 7-(3-amino-1-pyrrolidinyl)-1-ethyl-6-fluoro-1,4-dihydro-4-oxo-1,8-naphthyridine-3-carboxylic acid and its analogues have shown to be more active than certain standard treatments, such as enoxacin, against both in vitro and in vivo bacterial models (Egawa et al., 1984).
Asymmetric Synthesis and Chemical Properties
The asymmetric synthesis of amino acid derivatives, including homochiral methyl 4-aminopyrrolidine-2-carboxylates, has been explored for their applications in catalyzing asymmetric Michael additions of ketones to nitroalkenes. Such studies contribute to the development of new methodologies for asymmetric synthesis, with implications for pharmaceutical manufacturing and material science (Ruiz-Olalla et al., 2015).
Safety and Hazards
Propiedades
IUPAC Name |
4-[(3-aminopyrrolidin-1-yl)methyl]-1-methylpyrazole-3-carboxamide;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17N5O.2ClH/c1-14-4-7(9(13-14)10(12)16)5-15-3-2-8(11)6-15;;/h4,8H,2-3,5-6,11H2,1H3,(H2,12,16);2*1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LXWCOKKCRCVTAD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C(=N1)C(=O)N)CN2CCC(C2)N.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19Cl2N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[(3-Aminopyrrolidin-1-yl)methyl]-1-methylpyrazole-3-carboxamide;dihydrochloride | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-Methyl-N-[(1-pyridazin-3-ylpyrrolidin-2-yl)methyl]prop-2-enamide](/img/structure/B2939106.png)
![N-benzyl-2-(2-bromobenzimidazolo[1,2-c]quinazolin-6-yl)sulfanyl-N-methylacetamide](/img/structure/B2939108.png)
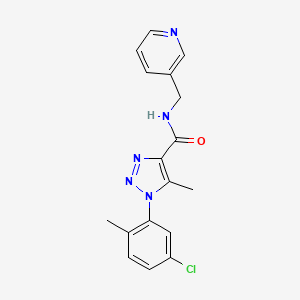
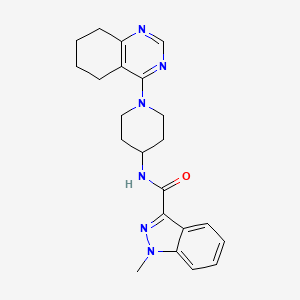
![2-(3-(3,4-dihydroquinolin-1(2H)-yl)-3-oxopropyl)benzo[d]isothiazol-3(2H)-one 1,1-dioxide](/img/structure/B2939111.png)
![2-{[1-(4-bromophenyl)-1H-pyrrol-3-yl]methylene}malonic acid](/img/structure/B2939113.png)
![Tert-butyl 2-[[3-(prop-2-enoylamino)propanoylamino]methyl]-1,4-oxazepane-4-carboxylate](/img/structure/B2939114.png)
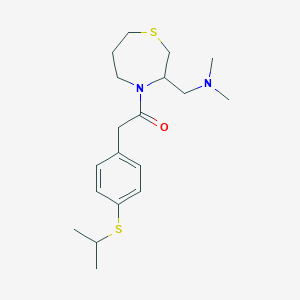
![7-ethoxy-2,5-di(thiophen-2-yl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazine](/img/structure/B2939117.png)
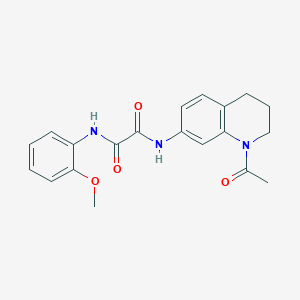
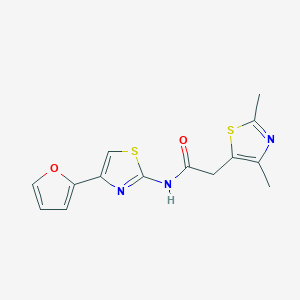
![2-(1,1-dioxo-1lambda6-thiomorpholin-4-yl)-N'-[(1E)-(thiophen-2-yl)methylidene]acetohydrazide](/img/structure/B2939123.png)
![2,6-difluoro-N-[2-(2-furyl)-2-indolin-1-yl-ethyl]benzamide](/img/structure/B2939126.png)
